Product packaging for Cytidine triphosphate disodium dihydrate(Cat. No.:CAS No. 81012-87-5)

Cytidine triphosphate disodium dihydrate

Cat. No.: B1669312
CAS No.: 81012-87-5
M. Wt: 563.15 g/mol
InChI Key: KNSYTSUGTLJHPS-ODQFIEKDSA-L
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Description

Significance of CTP in Fundamental Cellular Processes

Cytidine (B196190) Triphosphate is a cornerstone of numerous vital cellular activities, extending far beyond its role as a mere building block. Its significance is underscored by its multifaceted involvement in:

Nucleic Acid Synthesis: CTP is an essential precursor for the biosynthesis of ribonucleic acid (RNA). patsnap.com During the process of transcription, RNA polymerase enzymes incorporate CTP into the elongating RNA strand, a fundamental step in gene expression and subsequent protein synthesis. patsnap.comfiveable.me It also plays a role in the synthesis of deoxyribonucleic acid (DNA). patsnap.com

Phospholipid Biosynthesis: CTP is indispensable for the synthesis of phospholipids, which are the primary components of all cell membranes. patsnap.com It is a key player in the formation of phosphatidylcholine, a major phospholipid that is crucial for membrane integrity, repair, cell signaling, and lipid metabolism. patsnap.comcaymanchem.com The synthesis of cytidine diphosphate-diacylglycerol (CDP-DAG), a critical intermediate in the creation of various phospholipids, is dependent on CTP. patsnap.com

Glycosylation and Sialylation: The compound is involved in glycosylation processes, where it acts as a donor of cytidine monophosphate (CMP) in the synthesis of glycoconjugates. patsnap.com Specifically, CTP is required for the production of CMP-N-acylneuraminic acid, an essential intermediate for sialylation, a process that modifies proteins and lipids. caymanchem.com

Enzymatic Regulation: CTP plays a role in the allosteric regulation of enzymes, such as aspartate transcarbamylase, which is involved in pyrimidine (B1678525) biosynthesis.

The cellular concentration of CTP is the lowest among all nucleotides, indicating that its synthesis is a tightly regulated process. ahajournals.org This precise control highlights its critical importance in maintaining cellular homeostasis.

Historical Context of CTP Metabolism Research

The study of CTP metabolism is intertwined with the broader history of nucleotide biochemistry and enzymology. A significant area of modern research has focused on the enzyme responsible for the final step in CTP biosynthesis: CTP synthase (CTPS). This enzyme catalyzes the conversion of uridine (B1682114) triphosphate (UTP) to CTP. wikipedia.org

A groundbreaking discovery in 2010 by Professor Ji-Long Liu's group at the University of Oxford revealed that CTP synthase can form filamentous structures within fruit fly cells, which were named "cytoophidia" (from the Greek for "cell snake"). shanghaitech.edu.cn This finding opened a new frontier in cell biology, demonstrating a novel form of metabolic enzyme regulation. Subsequent research has shown that these filamentous structures are evolutionarily conserved, being observed in organisms from bacteria to humans. shanghaitech.edu.cn

The formation of these filaments, which are membrane-less organelles, appears to be a mechanism for regulating enzyme activity. shanghaitech.edu.cnresearchgate.net Depending on the species, the filamentation of CTP synthase can either downregulate or upregulate its activity. wikipedia.org For instance, in bacteria, the product of the reaction, CTP, drives the assembly of these filaments, which in turn have lower enzymatic activity, acting as a form of feedback inhibition. researchgate.net This dynamic polymerization allows the cell to buffer the catalytic activity of CTPS and maintain a stable balance of ribonucleotides. researchgate.net

This area of research continues to evolve, with scientists exploring the precise molecular mechanisms of CTP-induced polymerization and its functional consequences across different species. researchgate.net The study of CTP synthase and its ability to form these structures has become a model for understanding this novel mode of enzyme regulation. wikipedia.org

Detailed Research Findings

Recent research has further illuminated the multifaceted roles of CTP and its synthesizing enzymes. For example, studies have demonstrated that the level of CTP is often elevated in various types of cancer cells, suggesting that CTP synthase could be a potential therapeutic target. ahajournals.org Furthermore, the discovery that a human enzyme can dehydrate CTP to produce ddhCTP, a molecule that can inhibit the RNA polymerases of viruses like Zika and Hepatitis C, has opened new avenues for the development of antiviral drugs. acs.org

Table 1: Physicochemical Properties of CTP Disodium Dihydrate

PropertyValueSource
CAS Number 81012-87-5
Molecular Formula C₉H₁₈N₃Na₂O₁₆P₃
Molecular Weight 563.15 g/mol
Appearance Crystalline powder evitachem.com
Solubility Soluble in water
Melting Point 215 - 218 °C chemicalbook.com
Storage -20°C for long term

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N3Na2O16P3 B1669312 Cytidine triphosphate disodium dihydrate CAS No. 81012-87-5

Properties

CAS No.

81012-87-5

Molecular Formula

C9H18N3Na2O16P3

Molecular Weight

563.15 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron;dihydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,8-;;;;/m1..../s1

InChI Key

KNSYTSUGTLJHPS-ODQFIEKDSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Appearance

Solid powder

melting_point

215 - 218 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CTP disodium dihydrate;  CTP disodium salt dihydrate; 

Origin of Product

United States

Biosynthetic and Salvage Pathways of Cytidine Triphosphate Metabolism

De Novo Biosynthesis of CTP: The Rate-Limiting Step

The de novo synthesis of pyrimidines is a highly regulated and energy-intensive process that culminates in the production of CTP. creative-proteomics.comfiveable.me This pathway begins with simple molecules like bicarbonate, glutamine, and aspartate. creative-proteomics.com The initial and rate-limiting step in mammals is catalyzed by the enzyme Carbamoyl Phosphate (B84403) Synthetase II (CPS II), which forms carbamoyl phosphate. creative-proteomics.combrainly.comnih.govdroracle.ai Following a series of enzymatic reactions that produce intermediates such as orotic acid and uridine (B1682114) monophosphate (UMP), UMP is phosphorylated to uridine diphosphate (UDP) and then to uridine triphosphate (UTP). utah.eduwikipedia.orgnih.gov

The final, committed step in the de novo synthesis of CTP is the amination of UTP, a reaction catalyzed by the enzyme CTP synthetase (CTPS). wikipedia.orgnih.govacs.orgmdpi.com This reaction involves the ATP-dependent transfer of a nitrogen atom from the amide group of glutamine to the C4 position of the pyrimidine (B1678525) ring of UTP, converting it into CTP. wikipedia.orgnih.govacs.orgnih.gov

CTP synthetase is a critical point of regulation, ensuring a balanced supply of pyrimidine nucleotides for cellular needs. creative-proteomics.com The activity of this enzyme is controlled by several mechanisms:

Feedback Inhibition: The end-product, CTP, acts as a negative feedback inhibitor, competing with the substrate UTP to downregulate its own synthesis when cellular levels are high. creative-proteomics.comnih.govacs.org

Allosteric Activation: Guanosine triphosphate (GTP), a purine (B94841) nucleotide, acts as an allosteric activator. wikipedia.orgnih.gov This cross-regulation helps to maintain a balanced ratio of purine and pyrimidine nucleotides, which is crucial for nucleic acid synthesis.

Substrate Availability: The concentrations of substrates ATP and UTP also influence the enzyme's activity. mdpi.com

In humans, there are two isozymes of CTP synthetase, hCTPS1 and hCTPS2, encoded by different genes. wikipedia.org The active form of the enzyme is typically a homotetramer, formed from the association of two inactive dimers, a process influenced by the binding of ATP and UTP. nih.govmdpi.comnih.gov

Table 1: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway

EnzymeGene (Human)SubstratesProductsRegulation
Carbamoyl Phosphate Synthetase II (CPS II)CADGlutamine, 2 ATP, HCO₃⁻Carbamoyl phosphate, 2 ADP, Glutamate (B1630785)Activated by: ATP, PRPPInhibited by: UTP
Aspartate Transcarbamoylase (ATCase)CADCarbamoyl phosphate, AspartateN-Carbamoyl-L-aspartateInhibited by: CTP (in bacteria)
DihydroorotaseCADN-Carbamoyl-L-aspartateL-Dihydroorotate-
Dihydroorotate Dehydrogenase (DHODH)DHODHL-Dihydroorotate, QuinoneOrotate, Reduced quinone-
Uridine Monophosphate Synthetase (UMPS)UMPSOrotate, PRPP, OMPOMP, UMPInhibited by: UMP, CMP
CTP Synthetase (CTPS)CTPS1, CTPS2UTP, ATP, GlutamineCTP, ADP, GlutamateActivated by: GTPInhibited by: CTP

Salvage Pathways for Cytidine (B196190) Nucleotides

In addition to de novo synthesis, cells employ energy-efficient salvage pathways to recycle nucleosides and bases from the degradation of RNA and DNA. wikipedia.orgthesciencenotes.com These pathways are particularly important in certain tissues that have limited de novo synthesis capabilities. wikipedia.org

The salvage of cytidine involves the following key steps:

Phosphorylation of Cytidine: The primary enzyme in this pathway is uridine-cytidine kinase (UCK) . wikipedia.orgnih.gov It catalyzes the phosphorylation of cytidine using ATP to form cytidine monophosphate (CMP). wikipedia.org Deoxycytidine can be similarly salvaged by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).

Alternative Conversion: Cytidine can also be converted to uridine by the enzyme cytidine deaminase , which then enters the uracil salvage pathway to be converted to UMP. wikipedia.orgguidetopharmacology.org

Sequential Phosphorylation: Once CMP is formed, it is further phosphorylated to cytidine diphosphate (CDP) by the enzyme UMP/CMP kinase . wikipedia.org Subsequently, nucleoside diphosphate kinase (NDK) catalyzes the final phosphorylation step, converting CDP to CTP, utilizing ATP as the phosphate donor. wikipedia.org

These salvage mechanisms provide a direct and less energy-demanding route to CTP and other essential nucleotides, complementing the de novo pathway to meet cellular demands. thesciencenotes.com

Table 2: Key Enzymes in the Cytidine Salvage Pathway

EnzymeGene (Human)SubstratesProducts
Uridine-Cytidine Kinase (UCK)UCK1, UCK2Cytidine, ATPCMP, ADP
Cytidine Deaminase (CDA)CDACytidineUridine, NH₃
UMP/CMP KinaseCMPK1CMP, ATPCDP, ADP
Nucleoside Diphosphate Kinase (NDK)NME familyCDP, ATPCTP, ADP

Interconnections with Pyrimidine Nucleotide Metabolism and Other Anabolic Pathways

DNA Synthesis: CTP is a direct precursor for the synthesis of deoxycytidine triphosphate (dCTP), an essential building block for DNA replication. The conversion of ribonucleotides to deoxyribonucleotides is catalyzed by the enzyme ribonucleotide reductase (RNR) , which acts on nucleoside diphosphates. Therefore, CTP is first converted to CDP, which is then reduced by RNR to form dCDP. Finally, dCDP is phosphorylated to dCTP, ready for incorporation into DNA.

Phospholipid Synthesis: CTP plays a crucial role in the synthesis of glycerophospholipids, which are major components of cell membranes. In pathways for synthesizing phosphatidylcholine and phosphatidylethanolamine, CTP reacts with phosphocholine or phosphoethanolamine to form CDP-choline or CDP-ethanolamine, respectively. These activated intermediates then react with diacylglycerol to form the final phospholipid products. This function highlights CTP's role as an energy source in lipid metabolism, similar to the role of ATP in other reactions. utah.eduyoutube.com

Protein Glycosylation: CTP is also involved in the glycosylation of proteins, a critical process for their proper functioning and localization. youtube.com

The synthesis and utilization of CTP are tightly coordinated with other metabolic processes, such as the citric acid cycle, which provides precursors and energy in the form of ATP for these anabolic reactions. wikipedia.org This ensures that the production of CTP is aligned with the cell's requirements for RNA synthesis, DNA replication, and lipid production, thereby maintaining cellular homeostasis.

Enzymological Aspects of Cytidine Triphosphate Synthetase Ctps

Structural Biology of CTPS Enzymes

The intricate structure of CTPS enzymes is fundamental to their catalytic activity and regulation. These enzymes are homotetramers, with each monomer comprising two principal domains: a synthetase domain and a C-terminal glutaminase (B10826351) domain. nih.govnih.gov

The active form of CTPS is a homotetramer. nih.govwikipedia.org However, the enzyme can exist in an equilibrium between inactive monomers, dimers, and the active tetrameric form. oup.com The oligomerization process is significantly influenced by the presence of substrates and products. The binding of ATP and UTP promotes the assembly of inactive dimers into active tetramers. researchgate.netmdpi.comnih.gov Conversely, the product CTP can also induce tetramerization but may lead to an inactive state, serving as a feedback inhibitor. researchgate.net In some organisms, these tetramers can further assemble into larger filamentous structures known as cytoophidia, a process that is also regulated by the cellular metabolic state and can influence enzyme activity. wikipedia.orgnih.gov For instance, in humans, polymerization of CTPS1 into filaments increases its catalytic activity. nih.govnih.gov

Oligomeric State Activity Inducing Factors
MonomerInactiveLow enzyme concentration, absence of ATP and UTP wikipedia.org
DimerInactiveIncreased enzyme concentration wikipedia.org
TetramerActiveBinding of ATP and UTP researchgate.netmdpi.com
FilamentVaries by isoformSubstrate/product concentrations, cellular stress nih.govpnas.org

Each CTPS monomer is composed of two primary functional domains:

Glutaminase (GAT) Domain: Located at the C-terminus, this domain is responsible for the hydrolysis of glutamine to produce glutamate (B1630785) and ammonia (B1221849). oup.commdpi.comfrontiersin.org This reaction is catalyzed by a conserved Cys-His-Glu triad. oup.comfrontiersin.org The activity of the GAT domain is allosterically activated by Guanosine Triphosphate (GTP). researchgate.netmdpi.com

Synthase Domain: This N-terminal domain, also referred to as the ammonia ligase (ALase) domain, catalyzes the ATP-dependent phosphorylation of UTP to form a reactive intermediate. oup.combiorxiv.org This intermediate then reacts with ammonia to produce CTP. wikipedia.org The active site of the synthetase domain is formed by the interaction of three of the four subunits in the tetramer, which explains why the monomeric and dimeric forms are inactive. nih.gov

Ammonia Tunnel: A key structural feature of CTPS is an intramolecular tunnel that connects the active site of the glutaminase domain to the active site of the synthetase domain. nih.govresearchgate.netmdpi.com This tunnel facilitates the efficient transfer of the nascent, unprotonated ammonia from the site of its generation to the site of its utilization, preventing it from equilibrating with the solvent. wikipedia.orgmdpi.com The opening and closing of this channel are thought to be regulated by conformational changes within the enzyme upon substrate binding. nih.govnih.gov

Humans express two CTPS isozymes, CTPS1 and CTPS2, which share approximately 74-75% sequence identity. nih.govwikipedia.orgpnas.org Despite their high degree of similarity, they exhibit distinct physiological roles and regulatory properties. pnas.org CTPS1 is crucial for the proliferation of lymphocytes, while CTPS2 is more ubiquitously expressed. pnas.org

Structurally, both isoforms form homotetramers that can polymerize into filaments. nih.govresearchgate.net However, their filamentation dynamics and the resulting impact on activity differ. CTPS1 forms hyper-active filaments upon substrate binding, which disassemble in the presence of the product CTP. nih.gov In contrast, CTPS2 filaments can dynamically switch between substrate- and product-bound conformations, leading to a highly cooperative regulation. nih.govpnas.org The C-terminal tails of the two isoforms are less conserved and play a role in these different polymerization behaviors. nih.gov Functionally, CTPS2 has been shown to have a lower intrinsic enzymatic activity compared to CTPS1 and is more sensitive to feedback inhibition by CTP, possessing two distinct CTP binding sites. pnas.orgnih.govresearchgate.net

Feature CTPS1 CTPS2
Sequence Identity -~75% shared with CTPS1 pnas.org
Tissue Expression Upregulated in activated T cells pnas.orgUniformly expressed pnas.org
Filament Formation Forms hyper-active filaments with substrates nih.govForms filaments with both substrates and products nih.gov
CTP Inhibition More resistant to CTP inhibition pnas.orgresearchgate.netMore sensitive to CTP inhibition, has two CTP binding sites pnas.orgnih.gov
Enzymatic Activity Higher intrinsic activity nih.govLower intrinsic activity nih.gov

Catalytic Mechanism of CTP Formation

The synthesis of CTP from UTP is a two-step process that occurs within the two distinct active sites of the CTPS enzyme. researchgate.net

The first step of the reaction takes place in the synthetase domain. wikipedia.org Here, a phosphate (B84403) group is transferred from ATP to the O4 position of the pyrimidine (B1678525) ring of UTP. nih.govwikipedia.org This phosphorylation event results in the formation of a highly reactive 4-phosphoryl-UTP intermediate and ADP. wikipedia.orgfrontiersin.org This activation of the C4 position makes it electrophilic and susceptible to nucleophilic attack by ammonia. wikipedia.org

Allosteric Regulation of CTPS Activity

The catalytic activity of Cytidine (B196190) Triphosphate Synthetase (CTPS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, is intricately regulated by various allosteric mechanisms. These regulatory processes ensure a balanced supply of nucleotides for cellular processes.

Guanosine Triphosphate (GTP) functions as a key allosteric activator of CTPS. nih.govwikipedia.org This activation is essential for the efficient hydrolysis of glutamine, which provides the ammonia required for the conversion of Uridine (B1682114) Triphosphate (UTP) to Cytidine Triphosphate (CTP). wikipedia.orgresearchgate.netnih.gov The binding of GTP induces significant conformational changes within the enzyme, which not only stimulates the glutaminase activity but also plays a critical role in the proper formation and maintenance of an intramolecular ammonia tunnel. researchgate.netnih.gov This tunnel facilitates the efficient transfer of ammonia from the glutaminase domain to the synthetase domain, where the amination of UTP occurs. researchgate.netnih.gov

Structural and kinetic studies have revealed that interactions between GTP and specific loops within the CTPS structure are responsible for these conformational changes that promote glutamine hydrolysis. researchgate.net While the precise mechanism is still under investigation, it is clear that GTP binding coordinates the reactions in both the glutaminase and synthetase domains to ensure efficient CTP synthesis. nih.gov Interestingly, at high concentrations, GTP can also exhibit an inhibitory effect on glutamine-dependent CTP formation, contributing to the balance between purine (B94841) and pyrimidine nucleotide pools. nih.gov

Table 1: Key Findings on GTP-Dependent Allosteric Activation of CTPS

Finding Description Reference(s)
GTP as an Allosteric Activator GTP binding is required to activate the glutaminase domain for efficient glutamine hydrolysis. researchgate.netnih.gov
Conformational Changes GTP binding induces conformational changes that affect the assembly and maintenance of the NH3 tunnel. researchgate.netnih.gov
Coordination of Domains GTP plays a crucial role in coordinating the reactions of the glutaminase and synthetase domains. nih.gov
Inhibitory Effect At high concentrations, GTP can inhibit glutamine-dependent CTP formation. nih.gov

The end product of the reaction, CTP, acts as a feedback inhibitor of CTPS. nih.govnih.govmdpi.com This is a classic example of product inhibition, where the accumulation of the product slows down its own synthesis, thereby maintaining cellular homeostasis of nucleotide pools. CTP competes with the substrate UTP for binding to the enzyme. nih.govmdpi.com

Structural studies have elucidated the mechanism of this inhibition. The triphosphate moiety of CTP binds to the same site as the triphosphate moiety of UTP. nih.govrutgers.edu However, the cytosine ring of CTP binds to a distinct inhibitory pocket adjacent to the UTP binding site. nih.govrutgers.edu This binding arrangement explains how CTP can effectively compete with UTP. nih.gov Mutations in this inhibitory pocket can lead to resistance to CTP feedback inhibition and a significant increase in intracellular CTP levels. nih.govmdpi.com

The oligomeric state of CTPS is crucial for its catalytic activity. The enzyme exists as inactive dimers, which can assemble into active tetramers. mdpi.com This oligomerization is induced by the binding of its substrates, Adenosine Triphosphate (ATP) and UTP. mdpi.com This process of substrate-induced activation leads to positive cooperative behavior at physiological enzyme concentrations. mdpi.com The binding of ATP and UTP at the interface of the subunits stabilizes the active tetrameric conformation. mdpi.com

Table 2: Regulation of CTPS by Substrates and Products

Regulator Effect on CTPS Activity Mechanism
GTP Allosteric Activation Induces conformational changes, activates glutaminase activity, and stabilizes the ammonia tunnel.
CTP Feedback Inhibition Competes with UTP for binding to the active site.
ATP Activation Promotes the oligomerization of inactive dimers into active tetramers.
UTP Activation Along with ATP, induces the formation of the active tetrameric state.

Post-Translational Modifications and CTPS Regulation

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, and they play a critical role in regulating protein function. life-science-alliance.orgpnas.org For CTPS, phosphorylation is a key PTM that modulates its enzymatic activity. mdpi.com

The activity of human CTPS1 is regulated by phosphorylation. Several protein kinases have been identified to phosphorylate CTPS, leading to either activation or inhibition of its activity.

Protein Kinase C (PKC): Phosphorylation of human CTPS1 by PKC has been shown to increase its activity significantly. nih.gov Studies have identified Serine 462 (Ser462) and Threonine 455 (Thr455) as major phosphorylation sites. nih.gov Phosphorylation at Ser462 stimulates CTPS1 activity, while phosphorylation at Thr455 appears to be inhibitory. nih.gov

Protein Kinase A (PKA): In contrast to PKC, phosphorylation of human CTPS1 by PKA leads to a decrease in enzyme activity. researchgate.net Threonine 455 has been identified as a major site of phosphorylation by PKA. researchgate.net

Glycogen (B147801) Synthase Kinase 3 (GSK3): Under low serum conditions, GSK3 has been shown to phosphorylate endogenous human CTPS1, leading to an inhibition of its activity. wikipedia.orgnih.gov Serine 571 has been identified as the major site phosphorylated by GSK3. nih.gov The phosphorylation of Serine 575 appears to be a prerequisite for the GSK3-mediated phosphorylation of Serine 571. nih.gov

Casein Kinase 1 (CK1): Serine 568 has been identified as a phosphorylation site for casein kinase 1, which also results in the inhibition of CTPS activity. wikipedia.org

Table 3: Phosphorylation Sites and their Effect on Human CTPS1 Activity

Kinase Phosphorylation Site(s) Effect on Activity Reference(s)
Protein Kinase C (PKC) Ser462, Thr455 Stimulation (Ser462), Inhibition (Thr455) nih.gov
Protein Kinase A (PKA) Thr455 Inhibition researchgate.net
Glycogen Synthase Kinase 3 (GSK3) Ser571 (primed by Ser575) Inhibition nih.gov
Casein Kinase 1 (CK1) Ser568 Inhibition wikipedia.org

Supramolecular Assembly of CTPS: Formation and Function of Cytoophidia

CTPS can assemble into large, filamentous structures known as cytoophidia (from the Greek for "cellular snakes"). These evolutionarily conserved structures have been observed in a wide range of organisms, from bacteria to humans.

The formation of cytoophidia is a dynamic process influenced by cellular conditions. Factors such as nutrient availability and cellular stress can regulate their assembly and disassembly. For instance, glutamine deprivation or treatment with glutamine analogs can promote the formation of cytoophidia.

The function of cytoophidia is thought to be a mode of enzyme regulation. nih.gov In some species, the filamentous form of CTPS is associated with reduced enzyme activity, suggesting that cytoophidia may serve as a storage depot for inactive enzyme. nih.gov This sequestration could prevent degradation and allow for the rapid release of active enzyme when cellular conditions change. The formation of these filaments is also linked to the regulation of metabolism and can be essential for processes like homeostasis. In some contexts, the assembly of CTPS into filaments can also protect the enzyme from ubiquitination and subsequent degradation.

Inducers and Molecular Mechanisms of CTPS Filament Assembly

The assembly of individual CTPS enzymes into micron-scale filaments is a dynamic process triggered by a variety of cellular signals and ligands. This self-assembly is a conserved phenomenon, though the specific triggers and resulting structures can vary significantly across different organisms. biorxiv.orgnih.gov

Inducers of Filamentation:

Nucleotides: The balance between substrates and products of the CTPS reaction is a primary driver of filament assembly. In many species, the product, CTP, is a potent inducer of polymerization. elifesciences.orgprinceton.edu In E. coli, CTP promotes the formation of filaments that are associated with lower enzymatic activity. nih.gov Conversely, the substrates UTP and ATP can lead to the disassembly of these inhibitory filaments. princeton.edu In human CTPS, however, filaments can assemble in the presence of substrates and are associated with increased catalytic activity. nih.gov The allosteric activator Guanosine Triphosphate (GTP) also plays a role in modulating the enzyme's oligomeric state. mdpi.comwikipedia.org

Cellular Stress: Nutrient starvation is a key environmental cue that promotes CTPS filamentation. elifesciences.orgnih.gov In budding yeast, nutrient deprivation leads to cytoplasmic acidification (a drop in pH). elifesciences.orgnih.gov This decrease in pH is a direct trigger for the assembly of CTPS into extensive filament bundles. biorxiv.orgelifesciences.org This response suggests a role for filaments in adapting cellular metabolism to stress conditions. nih.gov

Inhibitors: Certain small molecules and nucleotide analogs can also induce filament formation. For instance, the CTP analog gemcitabine-5'-triphosphate, a chemotherapeutic agent, has been shown to induce the formation of cytoophidia. researchgate.net

Molecular Mechanisms of Assembly:

CTPS enzymes first associate into homotetramers, which then serve as the building blocks for the larger filamentous structures. biorxiv.orgnih.gov The assembly into filaments occurs through the stacking of these tetramers. nih.govelifesciences.org Cryo-electron microscopy (cryo-EM) studies have revealed that the specific interfaces mediating the interaction between tetramers are surprisingly diverse across species. elifesciences.org

In E. coli, CTP-induced filaments are formed by stacked tetramers interacting through their glutamine amidotransferase (GAT) and linker domains. nih.gov

In budding yeast (S. cerevisiae), the assembly interface is unique and involves a helix in the glutaminase domain, which explains the pH sensitivity of its assembly. elifesciences.org

Human CTPS filaments also assemble from stacked tetramers but utilize a different interaction interface compared to both bacterial and yeast enzymes. nih.gov

These structural differences in the assembly mechanism are fundamental to the divergent functional consequences of filamentation observed across the domains of life. nih.govelifesciences.org

Functional Implications of Filamentation on CTPS Enzymatic Activity and Cellular Homeostasis

The self-assembly of CTPS into filaments is a sophisticated mechanism of allosteric regulation that directly modulates the enzyme's catalytic output and is essential for maintaining cellular homeostasis. nih.govnih.gov The effect of polymerization on activity is not uniform and depends on the specific organism, highlighting a remarkable evolutionary divergence in function. nih.govelifesciences.org

Modulation of Enzymatic Activity:

Inhibition: In bacteria such as E. coli, filament formation serves as a negative feedback mechanism. The assembly is induced by the product CTP and results in the inhibition of CTPS activity. elifesciences.orgprinceton.edu The structure of the bacterial filament suggests that polymerization sterically hinders a conformational change required for catalysis. princeton.edunih.gov Similarly, in budding yeast, filamentation stabilizes an inactive conformation of the enzyme, reducing its activity in response to starvation-induced cytoplasmic acidification. elifesciences.orgnih.govresearchgate.net This stabilization pinches shut an internal ammonia channel necessary for the catalytic reaction. nih.govelifesciences.org

Activation: In stark contrast, the polymerization of human CTPS can enhance its enzymatic activity. nih.gov Filaments formed in the presence of substrates stabilize an active conformation of the enzyme. nih.gov This suggests that for some eukaryotes, filamentation is a mechanism to boost CTP production in response to metabolic demand rather than a means of enzyme storage or inhibition. nih.gov

Role in Cellular Homeostasis:

The regulation of CTPS activity through filamentation is critical for maintaining the proper balance of nucleotide pools, which is vital for cell growth, proliferation, and response to stress. nih.gov Disruption of the dynamic equilibrium between soluble, active tetramers and polymerized, regulated filaments has significant physiological consequences.

In bacteria, mutants that cannot form filaments exhibit altered cell growth and metabolism, demonstrating that polymerization-mediated regulation is essential for proper metabolic control. nih.govelifesciences.org

In yeast, both mutants that are unable to assemble filaments and those with hyper-stabilized, pH-insensitive filaments show slowed proliferation. elifesciences.orgnih.gov This indicates that the ability to dynamically regulate assembly and disassembly in response to cellular conditions is crucial for normal growth and for recovery from starvation. nih.govelifesciences.org

The formation of these large enzymatic structures, therefore, represents a key strategy for cells to finely tune metabolic flux in response to changing environmental and internal cues. nih.govelifesciences.org

Evolutionary Conservation and Divergence of CTPS Filament Formation

The capacity of CTPS to assemble into filamentous structures is a deeply conserved trait, observed across all three domains of life: bacteria, archaea, and eukaryotes, including yeast, plants, flies, and humans. biorxiv.orgelifesciences.orgwsu.edu This widespread occurrence points to a fundamental and ancient role for enzyme polymerization in cellular regulation. nih.gov However, despite this conservation, the molecular details of filament assembly and, critically, their functional impact on enzyme activity show remarkable divergence. nih.govnih.gov

Conservation:

The basic principle of CTPS forming higher-order polymers from tetrameric building blocks is universal. biorxiv.orgnih.gov In all known cases, the filament interfaces are located away from the highly conserved active sites, allowing for the evolution of polymerization without disrupting the core catalytic machinery. researchgate.net This suggests that filamentation evolved as a modular layer of allosteric regulation on top of the enzyme's existing control mechanisms. researchgate.net The appearance of these structures often correlates with specific metabolic states, such as nutrient stress or particular stages of development, across different species. nih.govresearchgate.net

Divergence:

While the phenomenon is conserved, the implementation and functional outcome are not. Cryo-EM structures have revealed that different species use distinct and non-homologous interfaces to stack the CTPS tetramers. nih.govelifesciences.org

Bacterial CTPS: Filaments are induced by the product CTP and inhibit enzyme activity. nih.gov

Yeast CTPS: Filaments are sensitive to pH and stabilize an inactive enzyme state. elifesciences.org

Animal CTPS: Filaments assemble in the presence of substrates and can increase enzyme activity. nih.govelifesciences.org

This divergence in function—acting as an inhibitor in bacteria and yeast but an activator in animals—is a striking example of evolutionary adaptation. elifesciences.org It is hypothesized that CTPS polymerization may have arisen independently in different lineages or that an ancestral, perhaps inhibitory, filament evolved new functions. nih.gov The existence of multiple, distinct filament architectures and regulatory outcomes suggests that this form of regulation is highly adaptable, allowing different organisms to fine-tune CTP synthesis to meet their specific metabolic demands and environmental challenges. biorxiv.orgnih.gov

Multifaceted Cellular and Physiological Roles of Cytidine Triphosphate

Fundamental Role in Nucleic Acid Biosynthesis

CTP is an indispensable precursor for the synthesis of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), the carriers of genetic information and regulators of cellular processes.

Precursor for Ribonucleic Acid (RNA) Synthesis and Modification

CTP is one of the four essential ribonucleoside triphosphates, alongside adenosine triphosphate (ATP), guanosine triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that serve as the monomeric units for the synthesis of RNA. During the process of transcription, the enzyme RNA polymerase incorporates CTP into a growing RNA strand, guided by the template DNA sequence. This incorporation is fundamental to the elongation of the RNA molecule, which is crucial for gene expression and protein synthesis.

The synthesis of CTP itself is a regulated process, with the enzyme CTP synthetase catalyzing the conversion of UTP to CTP. This reaction is vital for maintaining the appropriate balance of pyrimidine (B1678525) nucleotides required for RNA synthesis. CTP also plays a role in the post-transcriptional modification of RNA molecules, which can influence their stability, localization, and function.

Contribution to Deoxyribonucleic Acid (DNA) Synthesis

While CTP is a direct precursor for RNA, its contribution to DNA synthesis is indirect but equally critical. CTP is the precursor for deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates required for DNA replication. The conversion of CTP to dCTP is catalyzed by the enzyme ribonucleotide reductase, which reduces the ribose sugar to deoxyribose.

The availability of dCTP, and therefore the precursor CTP, is essential for the accurate and efficient replication of the genome. The regulation of CTP and dCTP pools is tightly controlled within the cell to ensure the fidelity of DNA synthesis and prevent mutations. Two isoforms of CTP synthase, CTPS1 and CTPS2, are crucial for the de novo synthesis of CTP in humans, playing a vital role in providing the necessary building blocks for DNA synthesis in proliferating cells. nih.gov

Essentiality in Membrane Phospholipid Biosynthesis

CTP is a key player in the synthesis of phospholipids, the primary components of cellular membranes. It provides the energetic activation for the head groups of these amphipathic molecules through the formation of cytidine (B196190) diphosphate (CDP)-linked intermediates.

CDP-Choline Pathway (Kennedy Pathway) Involvement

The CDP-choline pathway, also known as the Kennedy pathway, is the principal route for the de novo synthesis of phosphatidylcholine (PC), a major phospholipid in eukaryotic membranes. nih.gov In this pathway, CTP reacts with phosphocholine to form CDP-choline, a high-energy intermediate. This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govwikipedia.org The activated choline head group from CDP-choline is then transferred to a diacylglycerol (DAG) molecule to form phosphatidylcholine. nih.gov

The activity of CCT is the rate-limiting step in the CDP-choline pathway and is subject to complex regulation, ensuring that the rate of phosphatidylcholine synthesis is coordinated with the cell's demand for membrane biogenesis. nih.govmolbiolcell.org

CDP-Diacylglycerol Pathway Participation

CTP is also central to the CDP-diacylglycerol pathway, which is responsible for the synthesis of several other important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL). In this pathway, CTP reacts with phosphatidic acid (PA) to produce CDP-diacylglycerol. nih.govnih.govwikipedia.org This reaction is catalyzed by the enzyme CDP-diacylglycerol synthase (CDS). nih.govwikipedia.orgbohrium.com

CDP-diacylglycerol is a critical branch point intermediate. wikipedia.org The activated diacylglycerol moiety of CDP-diacylglycerol can then be transferred to various head groups, such as inositol to form phosphatidylinositol, or phosphatidylglycerol phosphate (B84403) to eventually form cardiolipin. This pathway is essential for the production of phospholipids that play crucial roles in cell signaling, membrane trafficking, and mitochondrial function.

PathwayKey EnzymeCTP-Derived IntermediateMajor Phospholipid Products
CDP-Choline (Kennedy) PathwayCTP:phosphocholine cytidylyltransferase (CCT)CDP-CholinePhosphatidylcholine (PC)
CDP-Diacylglycerol PathwayCDP-diacylglycerol synthase (CDS)CDP-DiacylglycerolPhosphatidylinositol (PI), Phosphatidylglycerol (PG), Cardiolipin (CL)

Involvement in Glycosylation Processes and Glycoconjugate Synthesis

CTP plays a crucial role in the synthesis of activated sugar donors required for glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. These glycoconjugates are vital for a wide range of cellular functions, including cell recognition, signaling, and adhesion.

Specifically, CTP is required for the activation of sialic acids. Sialic acids are a family of nine-carbon sugars typically found at the terminal positions of glycan chains. Before they can be incorporated into glycoconjugates, they must be activated to their high-energy nucleotide sugar form, CMP-sialic acid. This activation reaction involves the transfer of a cytidine monophosphate (CMP) moiety from CTP to sialic acid, catalyzed by the enzyme CMP-sialic acid synthetase.

The resulting CMP-sialic acid then serves as the donor substrate for sialyltransferases, which transfer the sialic acid residue to the non-reducing ends of oligosaccharide chains on glycoproteins and glycolipids. This process of sialylation is critical for the proper function of many cell surface and secreted proteins.

Contributions to Intracellular and Extracellular Cell Signaling Pathways

Cytidine Triphosphate (CTP) plays a significant, albeit often secondary to ATP and GTP, role in both intracellular and extracellular cell signaling. Its involvement is crucial for the synthesis of key signaling molecules and for the modulation of specific signaling pathways.

Intracellularly, CTP is a fundamental precursor for the synthesis of cytidine-based nucleotides that are integral to various signaling cascades. For instance, CTP is essential for the production of cytidine diphosphate (CDP)-diacylglycerol, a critical intermediate in the synthesis of phospholipids like phosphatidylinositol, which are key components of cell membranes and precursors for second messengers such as inositol trisphosphate (IP₃) and diacylglycerol (DAG). These molecules are central to signal transduction pathways that regulate a multitude of cellular processes, including calcium mobilization, protein kinase C activation, and ultimately, cell growth and differentiation.

Furthermore, CTP is involved in the glycosylation of proteins, a post-translational modification that is vital for cell-cell recognition, cell adhesion, and receptor signaling. CTP acts as a coenzyme in the biosynthesis of glycerophospholipids and protein glycosylation. medchemexpress.com

Externally, extracellular CTP can act as a signaling molecule by activating specific purinergic receptors, particularly certain subtypes of the P2Y receptor family. While ATP is the classic agonist for most P2 receptors, CTP has been shown to activate P2Y receptors on some cell types, thereby initiating intracellular signaling cascades. For example, activation of P2RX4 receptors on prostate cancer cells by CTP can lead to changes in the expression of epithelial and mesenchymal markers, suggesting a role in cell migration and invasion. mdpi.com The release of nucleotides like CTP into the extracellular space, either through controlled secretion or from cell lysis, can thus serve as a localized signal to neighboring cells, influencing processes such as inflammation, apoptosis, and cell proliferation.

Ancillary Role in Cellular Energy Conversion and Balance

While Adenosine Triphosphate (ATP) is universally recognized as the primary energy currency of the cell, Cytidine Triphosphate (CTP) also functions as a high-energy molecule, participating in a more limited but essential subset of metabolic reactions. The energy stored in the phosphoanhydride bonds of CTP is comparable to that of ATP. However, the cellular machinery has evolved to predominantly utilize ATP for most energy-requiring processes.

CTP's role in energy conversion is primarily demonstrated in specific biosynthetic pathways where it acts as an energy source to drive reactions. A prime example is its role in phospholipid synthesis. The synthesis of phosphatidylcholine and phosphatidylethanolamine, crucial components of cellular membranes, requires the activation of phosphocholine and phosphoethanolamine, respectively. This activation step is driven by the hydrolysis of CTP to Cytidine Monophosphate (CMP) and pyrophosphate, a reaction catalyzed by CTP:phosphocholine cytidylyltransferase and CTP:phosphoethanolamine cytidylyltransferase.

The table below summarizes the comparative roles of ATP and CTP in cellular bioenergetics.

FeatureAdenosine Triphosphate (ATP)Cytidine Triphosphate (CTP)
Primary Role Universal energy currencyEnergy source in specific biosynthetic pathways
Major Functions Muscle contraction, nerve impulse propagation, active transport, vast majority of metabolic reactionsPhospholipid synthesis, protein glycosylation
Relative Cellular Concentration HighLow, tightly regulated ahajournals.org
Synthesis Primarily through oxidative phosphorylation and glycolysisDe novo synthesis from UTP (requires ATP) and salvage pathways

Significance in Cell Proliferation, Differentiation, and Developmental Processes

Cytidine Triphosphate is of paramount importance for cell proliferation, differentiation, and various developmental processes, primarily due to its essential role as a building block for nucleic acids.

Cell Proliferation: Rapidly proliferating cells have a high demand for CTP for the synthesis of DNA and RNA. nih.gov DNA replication, a prerequisite for cell division, requires a balanced supply of all four deoxyribonucleoside triphosphates, including deoxycytidine triphosphate (dCTP), which is derived from CTP. Similarly, transcription, the process of synthesizing RNA from a DNA template, continuously consumes CTP as one of the four ribonucleoside triphosphates.

The synthesis of CTP is tightly regulated and often upregulated in proliferating cells, including cancer cells. nih.gov The enzyme CTP synthetase, which catalyzes the final step in the de novo synthesis of CTP from UTP, exists in two isoforms in mammalian cells, CTPS1 and CTPS2. ahajournals.orgnih.gov Studies have shown that both isoforms are required for cell proliferation, with CTPS1 being the main contributor. nih.govnih.gov Inhibition of CTP synthetase activity leads to a depletion of the cellular CTP pool, resulting in the cessation of DNA and RNA synthesis and, consequently, a halt in cell proliferation. nih.gov

Cell Differentiation: The process of cell differentiation involves significant changes in gene expression, which in turn requires active transcription and, therefore, a steady supply of CTP. As cells differentiate, their metabolic needs and transcriptional profiles change, and the regulation of nucleotide metabolism, including CTP synthesis, is adjusted accordingly. For instance, during neuronal differentiation, specific isoforms of CTP synthetase may be expressed to meet the demands of the developing neuron.

Developmental Processes: The significance of CTP is underscored during embryonic development, where rapid cell division and differentiation are fundamental. The de novo synthesis of pyrimidines, including CTP, is crucial during these stages. nih.gov Research in various organisms has demonstrated that defects in CTP synthesis can lead to severe developmental abnormalities. For example, mutations in the gene encoding CTP synthase can be lethal during early embryonic development in some species, highlighting the indispensable role of CTP in forming a viable organism. nih.gov In rice, a mutation in a CTP synthase gene leads to defects in early endosperm development. nih.gov

The following table summarizes key research findings on the role of CTP in these processes:

ProcessKey Role of CTPAssociated Enzymes and Findings
Cell Proliferation Essential precursor for DNA and RNA synthesis. nih.govCTP synthetase activity is elevated in proliferating cells. nih.govnih.gov Both CTPS1 and CTPS2 are differentially required for cell proliferation. nih.govnih.gov
Cell Differentiation Required for the extensive transcription that drives changes in cell fate.Regulation of CTP synthesis is altered to meet the specific needs of differentiating cells.
Developmental Processes Crucial for the rapid cell division and differentiation during embryogenesis. nih.govMutations in CTP synthase genes can lead to embryonic lethality or severe developmental defects. nih.govnih.gov

Advanced Research Methodologies for Investigating Ctp and Ctps

Quantitative Biochemical Enzyme Activity Assays

Quantitative biochemical assays are fundamental to determining the catalytic activity of CTP Synthetase. A highly sensitive and specific method for measuring CTPS activity involves the use of liquid chromatography-mass spectrometry (LC-MS). This technique directly quantifies the amount of CTP produced in an enzymatic reaction. In a typical assay, cell lysates containing CTPS are incubated with the substrates Uridine (B1682114) Triphosphate (UTP), Adenosine Triphosphate (ATP), and an ammonia (B1221849) source like glutamine. The reaction is then stopped, and the resulting CTP is measured. nih.govresearchgate.net

This LC-MS-based assay allows for the determination of key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For instance, studies in human peripheral blood mononuclear cells (PBMCs) have determined these values, showing differences between resting and activated cells, highlighting the enzyme's dynamic regulation. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Human CTP Synthetase in Lymphocytes. nih.gov
Cell StateKm for UTP (μmol/L)Vmax (pmol/min)
Resting PBMCs280 ± 31083 ± 20
Activated PBMCs230 ± 280379 ± 90

This method is sensitive enough to detect changes in enzyme activity resulting from genetic mutations or the presence of inhibitors, making it a valuable tool for both basic research and clinical diagnostics. nih.gov

High-Resolution Structural Determination Techniques (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Understanding the three-dimensional structure of CTP Synthetase is crucial for elucidating its mechanism of action and for structure-based drug design. High-resolution structural information has been obtained through two primary techniques: X-ray crystallography and cryo-electron microscopy (cryo-EM).

X-ray crystallography has been instrumental in revealing the atomic details of CTPS from various organisms. The first crystal structure of the synthetase domain of human CTPS was determined to a resolution of 2.8 Å. nih.gov These studies have shown that CTPS typically exists as a homotetramer, with each active site formed by the interaction of three different subunits. nih.govnih.govcell.com The binding sites for the substrates ATP and UTP, as well as the feedback inhibitor CTP, have been identified within the active site cavity. nih.govnih.govpnas.org For example, sulfate ions present in the crystallization solution were observed to bind to the phosphate-binding sites, mimicking the positions of the triphosphate moieties of the nucleotide substrates. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) has provided significant insights into the larger-scale organization and conformational dynamics of CTPS, particularly its ability to form filaments. princeton.edunih.govrcsb.orgresearchgate.netescholarship.org Cryo-EM structures of human CTPS1 filaments, resolved at resolutions of up to 4.6 Å, have revealed that the enzyme assembles into stacked tetramers. princeton.edunih.gov These studies have captured the enzyme in different functional states, including a substrate-bound, active conformation and a product-inhibited state. princeton.edunih.gov The filament structure of human CTPS is the first full-length structure of the human enzyme and reveals a novel active conformation. nih.govrcsb.org

Table 2: High-Resolution Structural Data for CTP Synthetase.
TechniqueOrganism/EnzymeResolutionKey FindingsPDB Accession Code
X-ray CrystallographyHuman CTPS (synthetase domain)2.8 ÅHomotetrameric structure; active site formed by three subunits. nih.govNot specified in source
Cryo-Electron MicroscopyE. coli CTPS filament (CTP-bound)4.6 ÅFilament consists of stacked tetramers; CTP binding reorganizes the tetramer interface. princeton.edunih.gov5TKV nih.gov
Cryo-Electron MicroscopyHuman CTPS1 filament (substrate-bound)6.1 ÅReveals a novel active conformation; assembly increases catalytic activity. nih.govescholarship.org5U03 rcsb.org
Cryo-Electron MicroscopyHuman CTPS2 filament (product-bound)3.1 ÅFilaments dynamically switch between active and inactive forms. pdbj.orgNot specified in source

These high-resolution structures provide a detailed blueprint of the enzyme, guiding further functional studies and the design of specific inhibitors.

Site-Directed Mutagenesis and Protein Engineering Approaches for Functional Analysis

Site-directed mutagenesis is a powerful technique used to investigate the functional importance of specific amino acid residues within CTP Synthetase. By systematically replacing individual amino acids and analyzing the resulting changes in enzyme activity or structure, researchers can map out the roles of different parts of the protein.

This approach has been crucial in understanding the allosteric regulation of CTPS by Guanosine Triphosphate (GTP). mdpi.com Kinetic studies combined with site-directed mutagenesis have identified specific residues and regions within the enzyme that are critical for GTP binding and the subsequent activation of the enzyme's glutaminase (B10826351) activity. mdpi.com For example, mutagenesis studies on E. coli CTPS revealed that replacing Arginine 429 with Alanine (R429A) significantly reduced the enzyme's glutamine-dependent activity and its affinity for GTP, confirming the residue's role in allosteric activation. mdpi.com

Protein engineering approaches have also been used to create CTPS variants with altered properties, such as reduced feedback inhibition by CTP. researchgate.net These engineered enzymes can be valuable tools for studying the metabolic consequences of altered CTP levels. Furthermore, introducing specific mutations at the assembly interface, as identified by structural studies, can be used to either disrupt or stabilize CTPS filaments, allowing for a direct investigation of the functional role of filamentation both in vitro and in vivo. nih.gov

Spectrometric and Chromatographic Methods for Nucleotide Pool Quantification

Accurate measurement of intracellular nucleotide concentrations is essential for understanding cellular metabolism and the effects of drugs that target nucleotide synthesis. A combination of chromatographic separation and spectrometric detection provides the necessary sensitivity and specificity for this task.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and quantitative determination of intracellular nucleoside triphosphates, including CTP. nih.govnih.govresearchgate.netcreative-proteomics.com This method involves several key steps:

Extraction : Nucleotides are extracted from cells, typically using a cold acidic or alcoholic solution to halt enzymatic activity and precipitate proteins. nih.govnih.govresearchgate.net

Chromatographic Separation : The extracted nucleotides are separated using high-performance liquid chromatography (HPLC). Various column chemistries can be employed, including reversed-phase ion-pairing, porous graphitic carbon, and hydrophilic interaction liquid chromatography (HILIC). nih.govnih.govnih.govnih.govbiorxiv.org

Mass Spectrometric Detection : The separated nucleotides are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each nucleotide. nih.govcreative-proteomics.com

LC-MS/MS methods have been developed and validated for the quantification of CTP and other nucleotides in a variety of biological samples, including cultured cells and tissue extracts. nih.govnih.govresearchgate.net These methods can achieve low limits of quantification, often in the nanomolar range, allowing for the analysis of small sample sizes. nih.gov

Table 3: Example Parameters for LC-MS/MS Quantification of CTP.
ParameterDescriptionReference Example
ChromatographyIon-pair reversed-phase HPLC or HILICSupelcogel ODP-50 column nih.gov; Porous graphitic carbon column nih.gov; ZIC-HILIC column nih.gov
Ionization ModeNegative Electrospray Ionization (ESI) nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) nih.govcreative-proteomics.com
Lower Limit of Quantification (LLOQ)Typically in the low nanomolar (nM) range50 nM for CTP in cell lysate nih.gov; 0.5 nM for CTP with optimized ion-pair method nih.gov

While LC-MS/MS is highly accurate, it requires specialized equipment. An alternative, chromatography-free method for quantifying ribonucleoside triphosphates (rNTPs) is the fluorogenic in vitro transcription assay. nih.govbiorxiv.orgbiorxiv.org This method is based on the real-time detection of RNA synthesis.

The assay utilizes a bacteriophage RNA polymerase (like T7 or SP6), a DNA template encoding an RNA aptamer (e.g., Broccoli or Spinach), and a fluorogenic dye that binds to the aptamer and fluoresces. nih.govbiorxiv.orgbiorxiv.org The reaction is set up such that one of the four rNTPs (the one to be quantified, such as CTP) is the limiting reagent. The rate and extent of the fluorescence signal generated are directly proportional to the concentration of the limiting nucleotide in the sample. nih.gov

This microplate-based assay is robust and can be performed with standard molecular biology laboratory equipment. nih.govbiorxiv.orgbiorxiv.org By including nucleoside mono- and diphosphate kinases in the reaction, the assay can also be adapted to measure the corresponding mono- and diphosphate forms (CMP and CDP). nih.gov This provides a comprehensive, enzymatic method for quantifying the entire pool of a specific ribonucleotide.

Comparative Biochemical Studies of Cytidine Triphosphate Synthetase Across Model Organisms

Prokaryotic CTPS Systems (e.g., Escherichia coli, Caulobacter crescentus, Salmonella typhimurium)

Cytidine (B196190) Triphosphate (CTP) Synthetase (CTPS) in prokaryotes is a crucial enzyme that catalyzes the final step in the de novo synthesis of CTP from Uridine (B1682114) Triphosphate (UTP). This process is vital for the production of nucleic acids and phospholipids. Prokaryotic CTPS enzymes are homotetrameric, with each monomer comprising a glutamine amidotransferase (GAT) domain and an ammonia (B1221849) ligase (AL) domain. The GAT domain hydrolyzes glutamine to produce ammonia, which is then channeled to the AL domain to be incorporated into UTP, forming CTP in an ATP-dependent reaction.

In Escherichia coli, CTPS (ecCTPS) activity is meticulously regulated by the intracellular concentrations of nucleotides. The enzyme exists as an inactive dimer in dilute solutions, transitioning to an active tetramer upon the binding of its substrates, ATP and UTP. nih.gov Conversely, the product, CTP, induces the formation of an inactive tetramer, providing a feedback inhibition mechanism. nih.gov GTP acts as an allosteric activator, enhancing the glutaminase (B10826351) activity. nih.gov Structurally, ecCTPS has been studied in detail, revealing a gated ammonia tunnel that connects the GAT and AL active sites. nih.gov A notable feature of ecCTPS is its ability to form filamentous structures known as cytoophidia. biorxiv.org This filamentation is induced by CTP and leads to the inhibition of enzyme activity, suggesting a regulatory mechanism to sequester the enzyme when CTP levels are high. biorxiv.org

In Caulobacter crescentus, CTPS has a dual function, acting both as a metabolic enzyme and as a cytoskeletal protein. nih.gov It forms filaments that localize to the inner curvature of the cell and play a role in regulating cell shape, a function that is independent of its catalytic activity. nih.govnih.gov This morphogenic role of C. crescentus CTPS requires interaction with the intermediate filament protein crescentin. nih.govnih.gov Like its E. coli counterpart, the C. crescentus CTPS also forms filaments, and this polymerization is a conserved property. nih.govnih.gov

Studies on Salmonella typhimurium have shed light on the regulation of CTPS synthesis. The expression of the CTPS enzyme appears to be repressed when intracellular concentrations of uridine nucleotides are low. asm.org Under these conditions, cytidine and, to a lesser extent, thymidine compounds act as repressing metabolites. asm.org This indicates a complex regulatory network that controls not just the activity but also the expression of CTPS in response to the availability of pyrimidine (B1678525) nucleotides. While specific kinetic and detailed structural data for S. typhimurium CTPS are less abundant in the literature compared to E. coli, the fundamental regulatory principles by nucleotide pools are conserved. nih.gov

Comparative Features of Prokaryotic CTPS Systems

FeatureEscherichia coliCaulobacter crescentusSalmonella typhimurium
Primary FunctionCTP synthesisCTP synthesis and cell morphogenesisCTP synthesis
Quaternary StructureDimer (inactive), Tetramer (active/inactive)Forms filamentsPresumed to be similar to E. coli
Allosteric ActivatorGTPGTP (presumed) uniprot.orgGTP (presumed)
Feedback InhibitorCTPCTP (presumed) uniprot.orgCTP (presumed)
Filament FormationYes, inhibitory biorxiv.orgYes, structural role nih.govnih.govNot extensively studied
Unique CharacteristicsWell-characterized structure and kineticsDual-function as a cytoskeletal element nih.govRegulation of enzyme synthesis by pyrimidine pools asm.org

Eukaryotic CTPS Systems (e.g., Saccharomyces cerevisiae, Drosophila melanogaster, Arabidopsis thaliana)

In eukaryotes, CTPS systems exhibit a higher degree of complexity, often with multiple isoforms and more intricate regulatory mechanisms, including post-translational modifications. The fundamental structure of a GAT domain and an AL domain is conserved.

Saccharomyces cerevisiae possesses two CTPS isoforms, encoded by the URA7 and URA8 genes. nih.gov The URA7-encoded enzyme is responsible for the majority of CTP synthesis in the cell. nih.gov The activity of yeast CTPS is regulated by feedback inhibition from CTP and allosteric activation by GTP. nih.gov Furthermore, yeast CTPS activity is modulated by phosphorylation by protein kinases A and C, which stimulates its catalytic activity and reduces its sensitivity to CTP inhibition. nih.gov Both isoforms can form filaments, and this assembly is sensitive to pH changes, which may serve as a regulatory response to cellular stress conditions like nutrient starvation. nih.gov

Drosophila melanogaster also has multiple CTPS isoforms, with three transcripts identified from a single gene locus. nih.gov These isoforms exhibit distinct subcellular localizations: isoform A is nuclear, isoform B is diffuse in the cytoplasm, and only isoform C forms the filamentous cytoophidium. nih.gov The formation of these filaments is a highly regulated process. For instance, in the context of DNA endoreplication, the proto-oncogene Cbl, an E3 ubiquitin ligase, has been shown to control the assembly of CTPS filaments. This suggests a link between ubiquitination and the polymerization of this metabolic enzyme. researchgate.net

The model plant Arabidopsis thaliana has a family of five CTPS isoforms (CTPS1-5), each with distinct expression patterns and physiological roles. nih.govnih.gov For example, CTPS2 is essential for embryo development, while CTPS4 expression is upregulated under drought stress. frontiersin.orgbiorxiv.org Interestingly, not all Arabidopsis CTPS isoforms form filaments. CTPS1 and CTPS2 appear as soluble proteins, whereas CTPS3, CTPS4, and CTPS5 can assemble into cytoophidia when expressed in Nicotiana benthamiana. nih.govwsu.edu This isoform-specific filamentation suggests specialized functions and regulation for each member of the CTPS family in plants. The activity of a representative plant CTPS, CTPS3, has been characterized, confirming its function in CTP synthesis. nih.govnih.gov

Comparative Features of Eukaryotic CTPS Systems

FeatureSaccharomyces cerevisiaeDrosophila melanogasterArabidopsis thaliana
Number of Isoforms2 (URA7, URA8) nih.gov3 (from one gene locus) nih.gov5 (CTPS1-5) nih.govnih.gov
RegulationGTP activation, CTP inhibition, Phosphorylation nih.govnih.govGTP activation, CTP inhibition, Ubiquitination-linked filamentation nih.govresearchgate.netGTP activation, CTP inhibition, Isoform-specific expression nih.govnih.gov
Filament FormationYes, pH-sensitive nih.govYes, isoform-specific (Isoform C) nih.govYes, isoform-specific (CTPS3, 4, 5) nih.govwsu.edu
Unique CharacteristicsRegulation by protein kinases A and C nih.govDistinct subcellular localization of isoforms nih.govDiverse physiological roles of isoforms in development and stress response frontiersin.orgbiorxiv.org

Evolutionary Perspectives on CTPS Regulation, Structure, and Filamentation

The evolution of CTPS reveals both conserved core mechanisms and divergent regulatory strategies across the domains of life. The fundamental architecture of the GAT and AL domains, along with allosteric regulation by GTP and feedback inhibition by CTP, is a deeply conserved feature, highlighting its ancient origins and essential role in nucleotide metabolism. wikipedia.org

A fascinating aspect of CTPS evolution is the emergence and diversification of filamentation. While both prokaryotic and eukaryotic CTPS form these higher-order structures, their assembly mechanisms and functional consequences differ significantly. In bacteria like E. coli, filamentation is generally inhibitory, driven by the product CTP, and serves as a mechanism for enzyme sequestration. biorxiv.org In contrast, some eukaryotic CTPS filaments, such as those of human CTPS1, are composed of the active, substrate-bound form of the enzyme and can enhance catalytic activity. mdpi.com However, this is not universal among eukaryotes, as yeast CTPS filaments appear to stabilize an inactive state. nih.govmdpi.com

Structurally, the interfaces for filament assembly are different between prokaryotic and eukaryotic CTPS. For instance, the assembly of many eukaryotic CTPS filaments involves a helical region that is absent in their E. coli counterpart. biorxiv.org This suggests that the ability of CTPS to polymerize may have arisen independently in different evolutionary lineages, or has undergone significant divergence from a common ancestral form. nih.gov The diversity in filament structure and its impact on activity underscores the evolutionary plasticity of this regulatory mechanism.

The expansion of CTPS into multiple isoforms in eukaryotes like Drosophila and Arabidopsis represents another key evolutionary development. nih.govnih.gov This gene duplication and subsequent specialization has allowed for the evolution of tissue-specific and condition-dependent regulation of CTP synthesis, enabling more complex life cycles and responses to environmental cues. The differential ability of these isoforms to form filaments further points to the sub-functionalization of this regulatory mechanism.

Emerging Research Avenues and Unanswered Questions in Ctp Disodium Dihydrate and Ctps Studies

Elucidation of Novel Regulatory Mechanisms Controlling CTP Metabolism

The regulation of CTP synthase is multifaceted, extending beyond simple feedback inhibition. Current research is delving into novel mechanisms that provide a more nuanced control of CTP levels, which are critical for processes like nucleic acid synthesis, phospholipid metabolism, and protein glycosylation. nih.govmdpi.com

One of the key regulatory inputs is allosteric regulation by nucleotides. Guanosine triphosphate (GTP) acts as an allosteric activator, a unique feature among glutamine-dependent amidotransferases, by promoting the hydrolysis of glutamine. mdpi.comnih.govresearchgate.net Conversely, the product, CTP, serves as an allosteric inhibitor. wikipedia.org The interplay between these nucleotides helps to balance the purine (B94841) and pyrimidine (B1678525) pools within the cell. wikipedia.org

Phosphorylation is another critical regulatory mechanism. In yeast, phosphorylation of CTP synthase by protein kinases A and C enhances its activity by facilitating the nucleotide-dependent formation of the active tetramer. rutgers.edu In humans, phosphorylation by kinases such as glycogen (B147801) synthase kinase 3 (GSK3) and casein kinase 1 can inhibit CTPS1 activity. wikipedia.org

A fascinating and relatively recent discovery is the regulation of CTPS through its assembly into large-scale filamentous structures, sometimes referred to as cytoophidia. mdpi.comresearchgate.net This polymerization can either inhibit or enhance enzyme activity depending on the organism and the specific cellular context, adding another layer of complexity to its regulation. wikipedia.orgnih.govelifesciences.org

Key Unanswered Questions:

How do different post-translational modifications, beyond phosphorylation, impact CTPS activity and localization?

What are the precise signaling pathways that trigger the assembly and disassembly of CTPS filaments in response to cellular stress or metabolic cues?

How does the regulation of the two human isoforms, CTPS1 and CTPS2, differ, and what are the specific physiological consequences of these differences? nih.govnih.gov

Table 1: Known Regulatory Mechanisms of CTP Synthase
Regulatory MechanismEffector/ModificationEffect on CTPS ActivityKey Findings
Allosteric ActivationGTPIncreasesPromotes glutamine hydrolysis and coordinates reactions between the two enzyme domains. mdpi.comnih.gov
Allosteric InhibitionCTPDecreasesProvides feedback inhibition to maintain nucleotide homeostasis. wikipedia.org
PhosphorylationProtein Kinase A/C (Yeast)IncreasesFacilitates the formation of the active tetrameric form of the enzyme. rutgers.edu
PhosphorylationGSK3, Casein Kinase 1 (Human)DecreasesInhibits the activity of the human CTPS1 isozyme. wikipedia.org
FilamentationPolymerizationVariable (Inhibits in bacteria, Activates in humans)Serves as a mechanism for storing the enzyme in an inactive or active state depending on the species. nih.govnih.gov

Complex Interplay with Other Metabolic Networks and Pathways

CTP is a central metabolite, and its synthesis is intricately connected to a wide array of other cellular metabolic pathways. Understanding these connections is crucial for a complete picture of cellular homeostasis. mdpi.com

The most direct link is with pyrimidine and purine metabolism . CTPS catalyzes the final step in the de novo synthesis of pyrimidine nucleotides. wikipedia.org The allosteric activation by the purine GTP ensures a balanced production of both types of nucleotides, which are essential for DNA and RNA synthesis. wikipedia.org There is evidence of co-localization and potential interaction between CTPS and inosine-5′-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis, suggesting a coordinated regulation of nucleotide pools. nih.govtandfonline.com

CTP is also a vital precursor for phospholipid biosynthesis , particularly for the synthesis of phosphatidylcholine, a major component of cellular membranes. nih.gov The regulation of CTP synthetase is therefore linked to the metabolic state of lipid synthesis. nih.gov

Furthermore, CTP metabolism is connected to cellular proliferation and the immune response. Rapidly dividing cells, including cancer cells and activated lymphocytes, have a high demand for CTP. nih.gov The transcription factor Myc, a key regulator of cell growth, can upregulate CTPS expression to meet this demand. nih.govwikipedia.org In the context of the immune system, the CTPS1 isoform is essential for the proliferation of T and B cells. nih.gov Recent studies have also implicated CTPS1 in viral infections, where viruses like SARS-CoV-2 may hijack the enzyme to facilitate their replication. wikipedia.orgnih.govasm.org

Key Unanswered Questions:

What is the molecular nature of the interaction between the purine and pyrimidine synthesis pathways, particularly the potential physical association of enzymes like CTPS and IMPDH? nih.govtandfonline.com

How is CTP metabolism coordinated with the demands of membrane biogenesis and repair?

What are the signaling networks that connect extracellular growth signals to the regulation of CTPS activity and expression?

Advanced Structural Insights into Allosteric Transitions and Filament Dynamics

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the structure and dynamics of CTPS. nih.govnih.gov These studies are beginning to reveal the intricate conformational changes that govern its function.

The binding of the allosteric activator GTP induces significant conformational changes in the glutamine amidotransferase (GAT) domain. mdpi.comnih.gov This transition is crucial for creating and maintaining an intramolecular tunnel that channels ammonia (B1221849) from the GAT domain to the synthase domain, where UTP is converted to CTP. nih.govresearchgate.netnih.gov High-resolution structures have started to map the specific residues involved in GTP binding and the subsequent allosteric communication between the two domains. nih.govnih.gov

The structure of CTPS filaments is also an area of intense investigation. Cryo-EM studies have shown that the architecture of these filaments can differ dramatically between species, which explains the opposing effects of polymerization on enzyme activity. nih.govnih.gov For instance, in bacteria, filament formation inhibits CTPS activity, whereas in humans, it appears to enhance it. nih.gov The structure of the filament can sterically hinder the conformational changes necessary for catalysis in some species. elifesciences.orgprinceton.edu In yeast, filament assembly is pH-sensitive and stabilizes an inactive state of the enzyme. nih.gov

Key Unanswered Questions:

What are the intermediate conformational states of CTPS during its catalytic cycle and allosteric activation?

How do post-translational modifications structurally influence the enzyme's activity and its propensity to form filaments?

What are the precise molecular interactions that drive filament formation, and how do these interactions differ across species to produce functionally distinct polymers? nih.gov

Development of Specific Research Probes and Modulators Targeting CTP Synthesis

The development of specific chemical probes and modulators is essential for both studying the function of CTPS and for its potential as a therapeutic target in various diseases, including cancer and viral infections. mdpi.comfrontiersin.org

Several inhibitors of CTPS have been identified and are used as research tools. These include glutamine analogs like 6-Diazo-5-oxo-L-norleucine (DON) and Acivicin, which covalently modify the enzyme. nih.govscbt.com Other compounds, such as cyclopentenyl cytosine (CPEC), act as inhibitors of both CTPS1 and CTPS2. wikipedia.org More recently, small molecules like IQ-1 carboxylic acid (IQC) have been identified as inhibitors of bacterial CTPS. frontiersin.org The development of isoform-specific inhibitors is a major goal, as it would allow for the precise dissection of the roles of CTPS1 and CTPS2. nih.gov

Conversely, compounds that indirectly activate CTPS are also valuable research tools. These include substances that increase the availability of glutamine, a key substrate. For example, BPTES, an inhibitor of glutaminase (B10826351), prevents the breakdown of glutamine, thereby increasing its availability for CTP synthesis. scbt.com

Key Unanswered Questions:

Can highly selective inhibitors for CTPS1 and CTPS2 be developed, and what would be their therapeutic potential in diseases like cancer and immunodeficiencies? nih.gov

Are there allosteric sites on the CTPS enzyme, other than the known GTP and CTP binding sites, that could be targeted for the development of novel modulators?

Can fluorescent probes be designed to specifically report on the conformational state or filamentation status of CTPS in living cells?

Table 2: Examples of CTP Synthase Modulators
CompoundTypeMechanism of Action
6-Diazo-5-oxo-L-norleucine (DON)InhibitorGlutamine analog that covalently modifies the GAT domain. nih.gov
AcivicinInhibitorInhibits glutamine-utilizing enzymes, including CTPS. scbt.com
Cyclopentenyl cytosine (CPEC)InhibitorInhibits both CTPS1 and CTPS2. wikipedia.org
IQ-1 carboxylic acid (IQC)InhibitorInhibits bacterial CTPS. frontiersin.org
BPTESIndirect ActivatorInhibits glutaminase, increasing glutamine availability for CTPS. scbt.com

Q & A

Q. What quality control measures are critical for synthesizing CTP Disodium Dihydrate derivatives for structure-activity relationship (SAR) studies?

  • Monitor reaction progress via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) and purify intermediates using ion-exchange chromatography . Characterize final products with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, P) to confirm stoichiometry .

Q. How should researchers standardize protocols for CTP Disodium Dihydrate use in enzymatic assays (e.g., RNA polymerase studies)?

  • Pre-treat enzymes with pyrophosphatase to prevent ATP/CTP cross-contamination. Use radiolabeled [α-³²P]-CTP to track incorporation rates. Include negative controls with non-hydrolyzable analogs (e.g., CTPγS) to distinguish polymerization from background activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.